

Application Notes and Protocols: MMT5-14 In Vivo Studies in Hamster Models

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Compound of Interest

Compound Name: MMT5-14
Cat. No.: B12398016

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Introduction

MMT5-14, a novel prodrug analogue of remdesivir, has demonstrated significant promise as a potential therapeutic agent against SARS-CoV-2 and its variants.[1][2] Developed to overcome the limitations of remdesivir, such as premature hydrolysis and suboptimal lung tissue accumulation, **MMT5-14** exhibits enhanced antiviral activity and a more favorable pharmacokinetic profile in preclinical hamster models.[1] These notes provide a summary of the key in vivo data and a generalized protocol for conducting similar studies in hamster models.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies of **MMT5-14**, highlighting its improved efficacy compared to its parent compound, remdesivir.

Table 1: In Vivo Pharmacokinetic Improvements of **MMT5-14** in Hamsters Compared to Remdesivir[1]

Parameter	Fold Increase in Hamsters	Tissue/Fluid
Prodrug Concentration	200- to 300-fold	Plasma and Lungs
Active Metabolite (NTP) Accumulation	5-fold	Lungs

Table 2: In Vitro Antiviral Activity of **MMT5-14** against SARS-CoV-2 Variants[2]

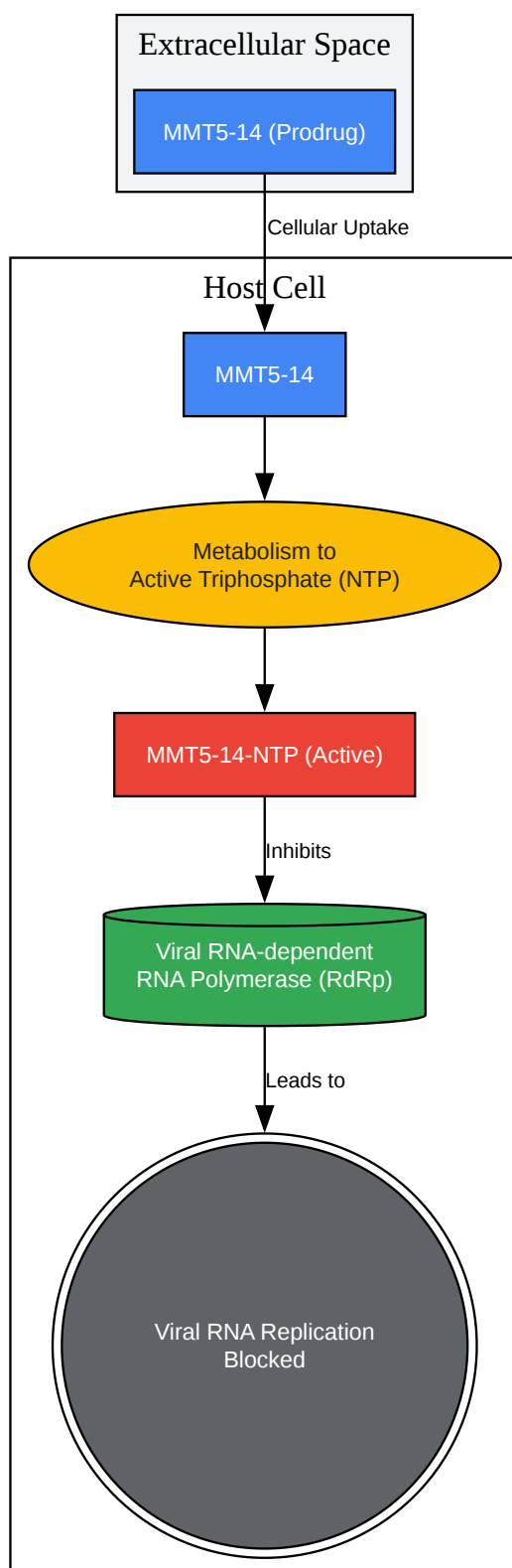
SARS-CoV-2 Variant	EC50 (μM)
Wild Type	0.4
Alpha	2.5
Beta	15.9
Gamma	1.7
Delta	5.6

Table 3: Enhanced Intracellular Uptake and Activation[1]

Parameter	Fold Increase	Cell Type
Intracellular Uptake and Activation	4- to 25-fold	Lung Epithelial Cells

Mechanism of Action

MMT5-14, as a remdesivir analogue, functions as a nucleoside analog prodrug.[1][3][4] Upon administration, it is metabolized within the host cells to its active triphosphate form (NTP). This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 genome.[3][4] Incorporation of the **MMT5-14** triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication.[3] The modifications in the ProTide moiety of **MMT5-14** enhance its stability against premature hydrolysis, leading to greater delivery of the prodrug to target tissues like the lungs and more efficient conversion to the active NTP form.[1]



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Mechanism of action of **MMT5-14**.

Experimental Protocols

While a specific, detailed protocol for **MMT5-14** in vivo studies has not been published, the following is a generalized protocol for evaluating antiviral candidates in a Syrian hamster model for SARS-CoV-2, based on established methodologies for similar compounds.[\[5\]](#)[\[6\]](#)[\[7\]](#)

1. Animal Model

- Species: Syrian Golden Hamsters (*Mesocricetus auratus*).
- Age/Weight: 6-10 weeks old, weighing between 80 and 120 grams.
- Acclimatization: Animals should be acclimatized for a minimum of 7 days prior to the start of the experiment.
- Housing: Housed in BSL-3 facilities in accordance with IACUC guidelines.

2. SARS-CoV-2 Infection Model

- Virus Strain: A well-characterized strain of SARS-CoV-2 (e.g., early isolates or specific variants of concern).
- Inoculum Preparation: Virus stock is diluted in a sterile medium (e.g., DMEM) to the desired concentration.
- Infection Procedure:
 - Anesthetize hamsters with isoflurane.
 - Intranasally inoculate each hamster with a total volume of 100 μ L (50 μ L per nare) containing the target virus dose (e.g., 10^4 to 10^5 TCID₅₀).

3. Drug Administration

- Formulation: **MMT5-14** should be formulated in a vehicle suitable for the intended route of administration (e.g., intravenous).
- Dosing:

- A dose of 10 mg/kg administered intravenously once is a reported regimen for pharmacokinetic studies.[\[2\]](#)
- For efficacy studies, dosing may be initiated pre- or post-infection and continued for a set duration (e.g., once or twice daily for 3-5 days).
- Control Groups:
 - Vehicle control group receiving the formulation vehicle only.
 - (Optional) Positive control group receiving a known effective antiviral agent (e.g., remdesivir).

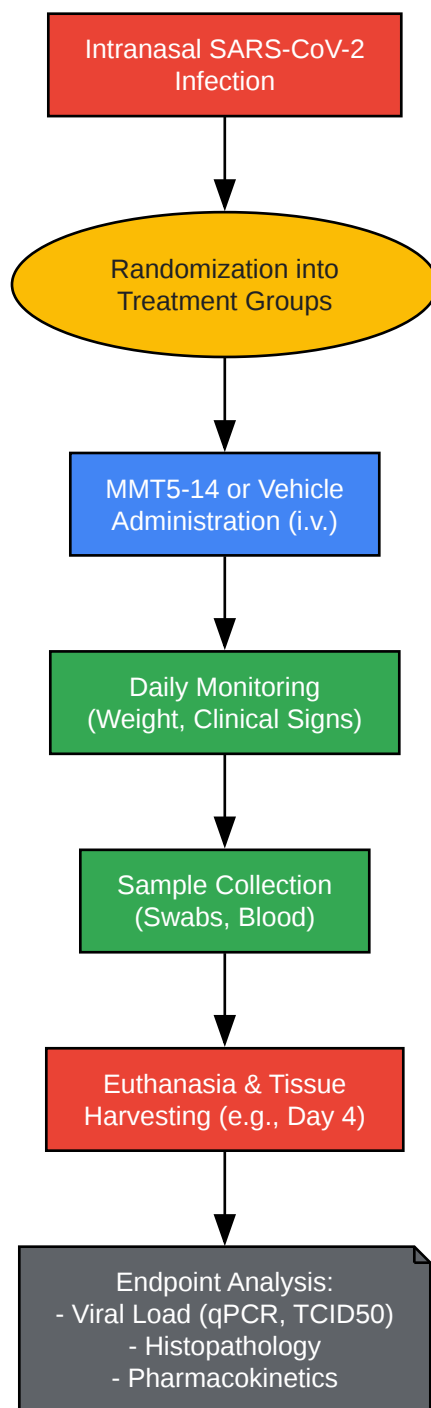
4. Monitoring and Sample Collection

- Daily Monitoring: Record body weight and clinical signs of disease (e.g., lethargy, ruffled fur, respiratory distress) daily.
- Sample Collection:
 - Oral/Nasal Swabs: Collect on specified days post-infection (e.g., days 2, 4, and 6) to measure viral shedding.
 - Blood (Plasma): Collect at various time points post-dosing for pharmacokinetic analysis of **MMT5-14** and its metabolites.
 - Tissue Harvesting: At the study endpoint (e.g., day 4 or 7 post-infection), euthanize hamsters and collect lungs and other relevant tissues for virological, histological, and pharmacokinetic analysis.

5. Endpoint Analysis

- Viral Load Quantification:
 - RT-qPCR: To determine viral RNA levels in swabs and tissue homogenates.
 - TCID50 Assay: To quantify infectious virus titers in swabs and tissues.

- Histopathology:
 - Fix lung tissue in 10% neutral buffered formalin.
 - Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
 - Score lung sections for inflammation, consolidation, and other pathological changes.
- Pharmacokinetic Analysis:
 - Utilize LC-MS/MS to quantify the concentrations of **MMT5-14** and its active triphosphate metabolite in plasma and lung tissue homogenates.



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Generalized workflow for in vivo hamster study.

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